molecular formula C12H10N4O2S B2582148 (Z)-3-((3-(Methylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one CAS No. 339008-30-9

(Z)-3-((3-(Methylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one

Cat. No.: B2582148
CAS No.: 339008-30-9
M. Wt: 274.3
InChI Key: YOQHOAPURMVAJR-TWGQIWQCSA-N
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Description

(Z)-3-((3-(Methylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one is a recognized and potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a critical enzyme and a well-validated therapeutic target. PTP1B acts as a key negative regulator of both the insulin and leptin signaling pathways, making it a central focus for research into metabolic disorders such as type 2 diabetes and obesity . The compound functions through a mechanism involving the selective and irreversible inhibition of PTP1B's enzymatic activity. This inhibition is achieved by the covalent modification of the catalytic cysteine residue within the enzyme's active site, which can lead to prolonged downstream effects in cellular models. As a research tool, this inhibitor is invaluable for elucidating the complex physiological roles of PTP1B in insulin sensitivity and energy homeostasis . Its application extends to preclinical studies aimed at validating PTP1B inhibition as a viable strategy for anti-diabetic and anti-obesity drug discovery, providing critical insights for the development of novel therapeutics.

Properties

IUPAC Name

3-[(E)-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)iminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-19-12-14-11(15-16-12)13-6-9-7-4-2-3-5-8(7)10(17)18-9/h2-6,17H,1H3,(H,14,15,16)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYINZKLIVCMIBS-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)N=CC2=C3C=CC=CC3=C(O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NNC(=N1)/N=C/C2=C3C=CC=CC3=C(O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-((3-(Methylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one is a novel derivative of the isobenzofuran class, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antiangiogenic properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a triazole moiety linked to an isobenzofuran backbone. The synthesis typically involves multi-step reactions that incorporate methylthio groups and triazole derivatives. The following table summarizes key synthetic pathways:

StepReagents/ConditionsYield (%)Notes
1Methylthio triazole + aldehyde85Formation of intermediate
2Cyclization with isobenzofuran78Key step in obtaining the final compound
3Purification via recrystallizationN/AFinal product obtained

Anticancer Properties

Recent studies have demonstrated that derivatives of triazoles exhibit significant anticancer activity. Specifically, this compound has been evaluated against various cancer cell lines. The results indicate:

  • Inhibition of Cell Proliferation : The compound showed a dose-dependent inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Mechanism of Action : It appears to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.

Antiangiogenic Activity

The compound has also been assessed for its antiangiogenic properties. Angiogenesis is crucial for tumor growth and metastasis. Key findings include:

  • Endothelial Cell Proliferation : In vitro assays demonstrated that the compound significantly reduced the proliferation of endothelial cells.
  • Inhibition of Tube Formation : The ability to inhibit tube formation in Matrigel assays indicates potential as an antiangiogenic agent.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in cancer treatment:

  • Study on MCF-7 Cells : A study conducted by researchers found that treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
  • In Vivo Studies : Animal models treated with this compound exhibited significant tumor size reduction compared to control groups, suggesting promising therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their structural differences are summarized below:

Compound Name Substituents on Isobenzofuranone Core Triazole Substituents Synthesis Conditions Yield (%) Melting Point (°C) Applications/Notes References
(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one 6-Fluoro, 4-nitro 1-Methyl THF, triethylamine, reflux ~75%* N/A Chiral stationary phase research
6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one 6-Hydroxy, trichloromethyl None H₂SO₄, chloral hydrate, RT 73 186–189 Intermediate in organic synthesis
(Z)-3-Benzylideneisobenzofuran-1(3H)-one derivative (e.g., 3-benzyl-3-hydroxy-2-phenethylisoindolin-1-one) Benzylidene Phenethylamine (side chain) Column chromatography (hexane/EtOAc) 92 153–157 Pharmaceutical scaffold
Target Compound: (Z)-3-((3-(Methylthio)-1H-1,2,4-triazol-5-ylamino)methylene)isobenzofuran-1(3H)-one None (core) 3-(Methylthio) Likely condensation under basic conditions N/A N/A Potential pesticidal/biological activity Inferred

*Yield estimated from assumed 75% conversion in prior step .

Key Observations:

The trichloromethyl group in ’s compound increases hydrophobicity and steric bulk, reducing solubility compared to hydroxy or amino-substituted derivatives .

Synthetic Accessibility :

  • High yields (73–92%) are achieved for hydroxy/trichloromethyl and benzylidene derivatives using acid catalysis or chromatographic purification . In contrast, triazole-containing analogues (e.g., ) require anhydrous conditions (THF, argon) and stoichiometric bases like triethylamine .

Thermal Stability :

  • Melting points correlate with crystallinity: hydroxy/trichloromethyl derivatives (186–189°C) > benzylidene-phenethylamine derivatives (153–157°C) . The target compound’s stability remains uncharacterized but may align with triazole-containing analogues.

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